2-[(4-ethoxyphenyl)amino]-2-oxoethyl 4-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-tetrazol-1-yl)benzoate
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Overview
Description
2-[(4-ethoxyphenyl)amino]-2-oxoethyl 4-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-tetrazol-1-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxyphenyl group, a morpholinyl group, and a tetrazolyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethoxyphenyl)amino]-2-oxoethyl 4-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-tetrazol-1-yl)benzoate typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include ethyl acetate, morpholine, and tetrazole, under specific conditions such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-ethoxyphenyl)amino]-2-oxoethyl 4-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-tetrazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-[(4-ethoxyphenyl)amino]-2-oxoethyl 4-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-tetrazol-1-yl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes .
Mechanism of Action
The mechanism of action of 2-[(4-ethoxyphenyl)amino]-2-oxoethyl 4-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-tetrazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar functional groups but lacking the complex structure of the target compound.
Methyl acetoacetate: Another ester with similar reactivity but different substituents.
Diethyl malonate: Shares some structural similarities but differs in its overall chemical behavior
Uniqueness
2-[(4-ethoxyphenyl)amino]-2-oxoethyl 4-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-tetrazol-1-yl)benzoate stands out due to its unique combination of functional groups, which confer specific reactivity and potential applications not found in simpler compounds. Its complex structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H26N6O6S |
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Molecular Weight |
526.6 g/mol |
IUPAC Name |
[2-(4-ethoxyanilino)-2-oxoethyl] 4-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyltetrazol-1-yl]benzoate |
InChI |
InChI=1S/C24H26N6O6S/c1-2-35-20-9-5-18(6-10-20)25-21(31)15-36-23(33)17-3-7-19(8-4-17)30-24(26-27-28-30)37-16-22(32)29-11-13-34-14-12-29/h3-10H,2,11-16H2,1H3,(H,25,31) |
InChI Key |
PBODMNNBPQBUMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)N3C(=NN=N3)SCC(=O)N4CCOCC4 |
Origin of Product |
United States |
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